molecular formula C25H22ClNO4 B12308080 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-3-methylphenyl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-3-methylphenyl)propanoic acid

Cat. No.: B12308080
M. Wt: 435.9 g/mol
InChI Key: BOSMNPAJMWHPSR-UHFFFAOYSA-N
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Description

N-Fmoc-3-methyl-4-chloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the third position, and a chlorine atom at the fourth position on the phenyl ring. It is commonly used in peptide synthesis due to its stability and ease of removal under mildly basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-methyl-4-chloro-L-phenylalanine typically involves the protection of the amino group of 3-methyl-4-chloro-L-phenylalanine with the Fmoc group. This is achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of N-Fmoc-3-methyl-4-chloro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-methyl-4-chloro-L-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-3-methyl-4-chloro-L-phenylalanine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-Fmoc-3-methyl-4-chloro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the free amino group to participate in further reactions. The chlorine and methyl groups on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-3-methyl-4-chloro-L-phenylalanine is unique due to the specific positioning of the methyl and chlorine groups on the phenyl ring. This structural arrangement can affect its chemical reactivity and the types of interactions it can participate in, making it a valuable compound in peptide synthesis and other applications .

Properties

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

3-(4-chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22ClNO4/c1-15-12-16(10-11-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)

InChI Key

BOSMNPAJMWHPSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Origin of Product

United States

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